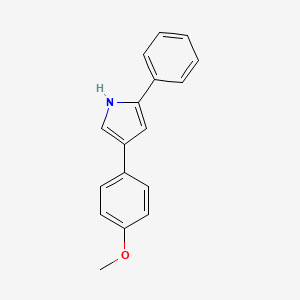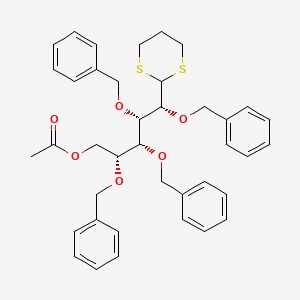![molecular formula C8H4F3NO B12860574 2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)
2-(Difluoromethyl)-4-fluorobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-fluorobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and fluorine groups. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of fluorine atoms in the structure often enhances the compound’s metabolic stability and bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-fluorobenzo[d]oxazole typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization . One common method involves the use of difluoromethyl ketones and 2-aminophenol under acidic conditions to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-4-fluorobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-4-fluorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to biological targets, making it effective in inhibiting certain enzymes or receptors . The exact pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethyl)benzo[d]oxazol-4-amine: Similar in structure but with an amine group instead of a fluorine atom.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of difluoromethyl and fluorine groups.
Uniqueness
2-(Difluoromethyl)-4-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethyl and fluorine groups, which enhance its metabolic stability and bioavailability compared to other benzoxazole derivatives .
Propriétés
Formule moléculaire |
C8H4F3NO |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO/c9-4-2-1-3-5-6(4)12-8(13-5)7(10)11/h1-3,7H |
Clé InChI |
ULCBQXJPOMNNMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)N=C(O2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



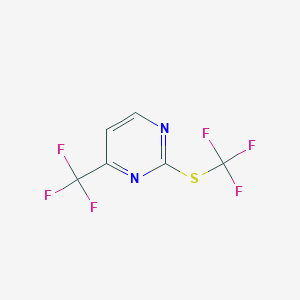
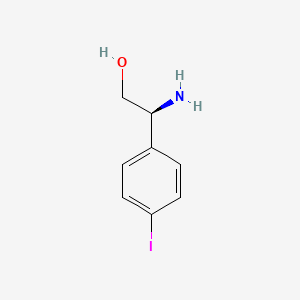
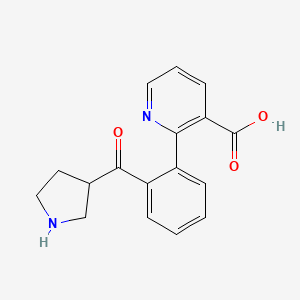
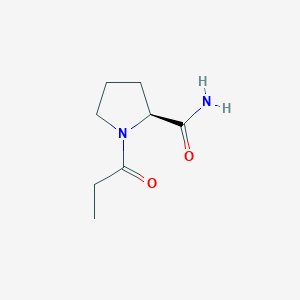
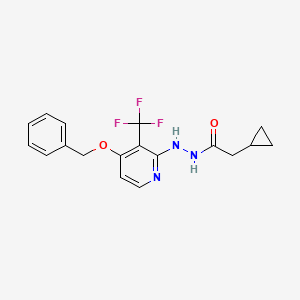
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid](/img/structure/B12860542.png)

![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)

![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12860564.png)

